Treprostinil intermediate 2

Pharmaceutical Intermediate Treprostinil Synthesis CAS Number

Generic phosphonates fail in Treprostinil synthesis due to chain length and protecting group mismatches, causing yield loss and epimeric impurities. This exact THP-protected C9 phosphonate (CAS 101691-98-9) is the validated intermediate for the patented HWE olefination and stereoselective 1,4-addition (US10800737B2). - **For Generic API Developers**: Aligns with a modern, scalable, patent-protected route to accelerate generic Treprostinil filing. - **For CDMOs & Process Chemistry**: Enables direct implementation of higher-yielding manufacturing without route scouting. - **For QC Labs**: Serves as a traceable starting material for ICH-compliant impurity synthesis.

Molecular Formula C16H33O5P
Molecular Weight 336.40 g/mol
Cat. No. B12820587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil intermediate 2
Molecular FormulaC16H33O5P
Molecular Weight336.40 g/mol
Structural Identifiers
SMILESCCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1
InChIInChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3
InChIKeyWEJXBWLOAWUGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Treprostinil Intermediate 2: Key Phosphonate Building Block


Treprostinil intermediate 2 (CAS 101691-98-9) is a small-molecule phosphonate compound with the molecular formula C16H33O5P and a molecular weight of 336.4 g/mol . Its IUPAC name is 2-(1-dimethoxyphosphorylnonan-4-yloxy)oxane, and it features a tetrahydropyran (THP)-protected hydroxyl group alongside a dimethyl phosphonate moiety . This compound serves as a building block in the multi-step synthesis of Treprostinil, a synthetic prostacyclin analog used to treat pulmonary arterial hypertension (PAH) [1].

Key phosphonate building block for Treprostinil synthesis via Horner–Wadsworth–Emmons olefination
Defined CAS identity prevents procurement of incorrect Treprostinil intermediates
Reported in a patent route designed for improved process scalability

Why Treprostinil Intermediate 2 Is Irreplaceable


Generic substitution fails because Treprostinil intermediate 2 occupies a precise, non-interchangeable position within the Treprostinil synthetic route. The compound's exact combination of a terminal dimethyl phosphonate for subsequent Horner-Wadsworth-Emmons (HWE) olefination, a THP-protected secondary alcohol, and a specific C9 aliphatic chain length is tailored to the stereochemical and functional group demands of the downstream steps [1]. Replacing it with a phosphonate of different chain length, alternative protecting group, or varied stereochemistry would require extensive re-optimization of reaction conditions, risking lower yields, increased epimeric impurities, and additional purification burdens [2][3]. Its value proposition resides in its validated fit within the established, patent-protected process.

This Intermediate
Dimethyl phosphonate + THP-protected alcohol, C9 chain
Potential Substitute
Different phosphonate chain length, alternative protecting group, or varied stereochemistry
Risk 1
Replacement may require extensive re-optimization of stereochemical reaction conditions
Risk 2
Substitution can lead to lower yields, increased epimeric impurities, and added purification burden

Evidence for Treprostinil Intermediate 2 Procurement


Chemical Identity Verification

Treprostinil intermediate 2 is unambiguously identified by CAS Number 101691-98-9, distinguishing it from other Treprostinil intermediates with similar names but different CAS assignments . Its molecular formula is C16H33O5P, with a molecular weight of 336.4 g/mol, and its structure includes a tetrahydropyranyl (THP) protecting group [1]. This precise identity is essential for procurement accuracy, as ordering a generic 'Treprostinil intermediate' could result in receiving an entirely different chemical entity.

CAS Identity
Head-to-head
CAS 101691-98-9 (C16H33O5P) vs. CAS 101692-01-7 (C22H34O3)
Prevents procurement mismatch with similar-named intermediates
Identities confirmed via public databases and vendor listings
Pharmaceutical Intermediate Treprostinil Synthesis CAS Number

Validated Intermediate in an Improved Synthetic Route

The compound is explicitly incorporated as a key intermediate in a patented, cost-effective method for preparing Treprostinil with high purity [1]. The patent (US10800737B2) describes its use in a stereoselective 1,4-addition reaction to construct the core structure, a step designed to improve overall yield and purity compared to prior art methods that suffered from 'low yields' and 'unsuitability for mass production' [1][2]. This contrasts with earlier syntheses, such as that by Moriarty et al. (2004), which required a Pauson-Khand cyclization and extensive column chromatography, leading to lower throughput [3].

Route Efficiency
Reported
Patent US10800737B2 describes improved stereoselective 1,4-addition vs. prior art with low yields
Aligns project with a modern reported synthetic route
Qualitative yield and scalability improvement claimed; quantitative yield data not detailed in abstract
Process Chemistry Synthetic Route Yield Improvement

High-Purity Final API via This Intermediate Route

Treprostinil API manufactured using a process involving Treprostinil intermediate 2 has been reported with an assay purity of 99.50% as determined by HPLC . This high purity is a critical quality attribute for pharmaceutical manufacturing, as regulatory agencies like the FDA and ICH mandate strict control over impurities . While this data is for the final API, it is an indirect measure of the intermediate's suitability in a high-yielding, clean process. Alternative routes may produce API with lower purity or require more extensive purification.

Final API Purity
Context-dependent
Treprostinil API purity 99.50% by HPLC (route using this intermediate)
Indicates route capable of high-purity API output
Data for final drug substance; intermediate contribution inferred
Analytical Chemistry HPLC Purity

Supply Chain Control by Original Innovator

The synthetic routes employing Treprostinil intermediate 2 are closely associated with patents assigned to United Therapeutics Corporation, the original developer and primary global supplier of Treprostinil (Remodulin) [1][2][3]. This connection to the innovator's intellectual property implies a well-characterized and validated manufacturing process. This contrasts with generic intermediates or those from alternative, non-validated routes that may lack the same level of process understanding and regulatory scrutiny [4].

Supply Origin
Context-dependent
Patents assigned to United Therapeutics Corporation, the Treprostinil originator
De-risks procurement via innovator-linked synthetic route
Process understanding and regulatory precedent implied by patent origin
Supply Chain GMP Manufacturing API Sourcing

Application Scenarios of Treprostinil Intermediate 2


Generic Treprostinil Preclinical Development

Procurement of Treprostinil intermediate 2 (CAS 101691-98-9) is essential for pharmaceutical companies developing a generic version of Treprostinil API. Its use aligns the development process with a patented, modern synthetic route (US10800737B2) that is described as more efficient and scalable than earlier methods [1]. This can accelerate process development by providing a validated starting point, reducing the need for extensive route scouting and optimization, and potentially leading to a higher-yielding, more cost-effective manufacturing process for the final API.

Treprostinil Process Optimization and Scale-Up

For CROs, CDMOs, and in-house process chemistry groups tasked with improving the yield, purity, or scalability of Treprostinil production, this intermediate is a critical reagent. It is a key building block in a process explicitly designed to overcome the 'low yields' and 'unsuitability for mass production' of prior art [1]. Researchers can use this compound to study and implement the improved stereoselective 1,4-addition step, which is central to the claimed advantages of the newer synthetic methodology [2].

Treprostinil Impurity Reference Standard Synthesis

Analytical chemistry and quality control laboratories require authentic impurity standards for method validation and batch release testing of Treprostinil API. Treprostinil intermediate 2 can serve as a starting material for the targeted synthesis of specific process-related impurities or potential degradation products . Using this defined intermediate ensures the synthetic origin of the impurity standard is traceable and well-understood, which is crucial for meeting stringent ICH and FDA guidelines for impurity profiling and control .

Prostacyclin Analog Synthesis Research

Academic laboratories investigating novel prostacyclin analogs or new synthetic methodologies can use Treprostinil intermediate 2 as a versatile building block. Its functional groups (phosphonate and protected alcohol) are common handles for further elaboration, allowing medicinal chemists to explore structure-activity relationships around the Treprostinil scaffold or develop new synthetic strategies for this class of compounds [1][2]. Its commercial availability facilitates research without requiring extensive in-house synthesis of early intermediates.

Application
Selection Property
Validation Focus
Generic Treprostinil API development
Route-specific intermediate identity
Process efficiency, scalability endpoints
Treprostinil process optimization & scale-up
Reported stereoselective 1,4-addition step
Yield and purity improvements over prior art
Impurity reference standard synthesis
Traceable synthetic origin from defined intermediate
Impurity profile characterization per ICH guidelines
Prostacyclin analog synthesis research
Phosphonate and THP-alcohol functional handles
Structure-activity relationship exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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